molecular formula C14H16O2 B2413628 Benzyl 2,2-dimethylpent-4-ynoate CAS No. 2219368-87-1

Benzyl 2,2-dimethylpent-4-ynoate

Cat. No.: B2413628
CAS No.: 2219368-87-1
M. Wt: 216.28
InChI Key: VEOQIDGLDWDPBM-UHFFFAOYSA-N
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Description

Benzyl 2,2-dimethylpent-4-ynoate is a chemical compound with the CAS Number: 2219368-87-1 . It has a molecular weight of 216.28 and its IUPAC name is this compound . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O2/c1-4-10-14(2,3)13(15)16-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 216.28 . It is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the search results.

Scientific Research Applications

  • Leukotriene Synthesis Inhibition

    • Benzyl 2,2-dimethylpent-4-ynoate derivatives have been developed as inhibitors of leukotriene synthesis, specifically targeting 5-lipoxygenase-activating protein (FLAP). These compounds show potential in treating conditions like allergen-induced asthma due to their ability to inhibit leukotriene synthesis effectively in both in vitro and in vivo models. They also demonstrate superior pharmacokinetics and safety profiles in animal models (Hutchinson et al., 2009).
  • Fluorescent Probes Development

    • Synthesis of novel fluorescent probes using this compound derivatives has been explored. These probes exhibit distinct fluorescent properties in various organic solvents, indicating potential applications in biochemical and medical imaging (Bodke et al., 2013).
  • Vasodilator Analysis

    • This compound derivatives have been used in the development of cerebral vasodilators. Methods for their quantitative determination in plasma using electron capture gas chromatography have been established, indicating their potential application in therapeutic treatments (Higuchi et al., 1975).
  • Solid Phase Synthesis Applications

    • These compounds have been employed in the development of novel linker systems for solid-phase synthesis. This application is particularly useful in the synthesis of a variety of chemical entities, including pharmaceutical compounds (Davies et al., 2008).
  • Photofluorescent Properties and Antioxidant Activity

    • Studies have been conducted on this compound derivatives to explore their photofluorescent properties and antioxidant activities. These findings suggest their potential in developing new materials with specific optical properties and therapeutic applications (Politanskaya et al., 2015).
  • Corrosion Inhibition

    • These compounds have been investigated for their efficacy as corrosion inhibitors, particularly in protecting metals like steel in acidic environments. This application is significant in industrial processes where corrosion resistance is crucial (Chafiq et al., 2020).
  • Catalytic Applications

    • This compound derivatives have been used to study catalytic reactions, such as C–H insertion reactions. These studies provide valuable insights into the development of new catalytic processes for chemical synthesis (Liu et al., 2005).

Safety and Hazards

The safety information for Benzyl 2,2-dimethylpent-4-ynoate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

benzyl 2,2-dimethylpent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-4-10-14(2,3)13(15)16-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOQIDGLDWDPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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